ZK756326 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

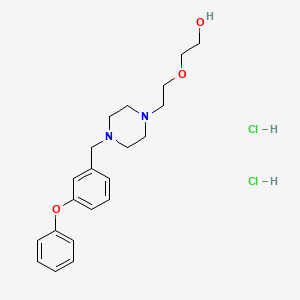

2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3.2ClH/c24-14-16-25-15-13-22-9-11-23(12-10-22)18-19-5-4-8-21(17-19)26-20-6-2-1-3-7-20;;/h1-8,17,24H,9-16,18H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPACCEKWFGWZHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)CC2=CC(=CC=C2)OC3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ZK756326 Dihydrochloride: A Technical Guide to its Mechanism of Action as a CCR8 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK756326 dihydrochloride is a potent and selective nonpeptide agonist of the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) implicated in various immunological processes. This technical guide provides a comprehensive overview of the mechanism of action of ZK756326, detailing its binding characteristics, signaling pathways, and functional effects. The information presented is compiled from peer-reviewed scientific literature and is intended to serve as a resource for researchers in immunology, pharmacology, and drug discovery.

Introduction

Chemokine receptors play a pivotal role in orchestrating immune cell trafficking and activation. CCR8, in particular, is predominantly expressed on T helper 2 (Th2) cells, regulatory T cells (Tregs), and monocytes, making it an attractive therapeutic target for inflammatory diseases and cancer. ZK756326 has emerged as a valuable pharmacological tool for elucidating the physiological and pathological roles of CCR8. This document outlines the molecular interactions and cellular consequences of CCR8 activation by ZK756326.

Binding Profile and Selectivity

ZK756326 acts as a competitive agonist at the CCR8 receptor, inhibiting the binding of the endogenous ligand, CCL1 (also known as I-309).[1][2] The binding affinity and selectivity of ZK756326 have been characterized in radioligand binding assays.

Table 1: Binding Affinity and Selectivity of ZK756326

| Parameter | Value | Species | Assay Type | Reference |

| IC50 (vs. CCL1) | 1.8 µM | Human | Radioligand Binding | [1][2] |

| Selectivity | >28-fold vs. 26 other GPCRs | Human | Radioligand Binding | [1] |

| Off-Target Binding (IC50) | ||||

| 5-HT1A | 5.4 µM | Human | Radioligand Binding | [3] |

| 5-HT2B | 4.4 µM | Human | Radioligand Binding | [3] |

| 5-HT2C | 34.8 µM | Human | Radioligand Binding | [3] |

| 5-HT5A | 16 µM | Human | Radioligand Binding | [3] |

| 5-HT6 | 5.9 µM | Human | Radioligand Binding | [3] |

| α2A Adrenergic Receptor | <20 µM (65% inhibition at 20 µM) | Human | Radioligand Binding | [3] |

Signaling Pathways

Upon binding to CCR8, ZK756326 initiates a cascade of intracellular signaling events characteristic of GPCR activation. The primary signaling pathway involves the activation of heterotrimeric G proteins, leading to downstream effector activation.

G Protein Coupling

Studies have indicated that CCR8 predominantly couples to Gαi proteins.[4] Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. However, the functional consequences of ZK756326 binding, such as calcium mobilization, suggest the involvement of other G protein subtypes as well. While both Gαi and Gαq signaling pathways regulate the release of intracellular calcium, cellular impedance experiments have shown that CCR8 agonists, including ZK756326, primarily induce Gαi-dependent signaling.[4]

Calcium Mobilization

A hallmark of ZK756326-mediated CCR8 activation is a robust increase in intracellular calcium concentration ([Ca2+]i).[1][2] This is a consequence of G protein-mediated activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. ZK756326 is a full agonist for calcium mobilization.[4]

Extracellular Acidification

Activation of CCR8 by ZK756326 also stimulates extracellular acidification.[1][2] This is likely due to the activation of various metabolic pathways and ion transporters that are downstream of G protein signaling.

Biased Agonism

Interestingly, ZK756326 exhibits biased agonism. While it is a full agonist for calcium mobilization, its ability to induce cell migration shows a different signaling dependency compared to the endogenous ligand CCL1. The migration of cells in response to human CCL1 is dependent on Gβγ signaling.[4] In contrast, cell migration induced by ZK756326 is independent of Gβγ signaling, highlighting its nature as a biased agonist.[4]

Signaling Pathway Diagram

Caption: Signaling pathway of ZK756326-mediated CCR8 activation.

Functional Effects

The activation of CCR8 by ZK756326 leads to several key functional responses in target cells.

Table 2: Functional Effects of ZK756326

| Functional Effect | EC50 | Cell Type | Assay | Reference |

| Calcium Mobilization | 245 nM | CCR8-expressing cells | FLIPR Assay | [5] |

| Chemotaxis | Induces chemotaxis | Immune cells | Boyden Chamber Assay | [6] |

| Receptor Desensitization | Desensitizes receptor to CCL1 | CCR8-expressing cells | Calcium Mobilization | [5] |

| ERK1/2 Phosphorylation | Increases phosphorylation | THP-1 cells | Western Blot | [5] |

Experimental Protocols

Radioligand Binding Assay

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of ZK756326 for CCR8.

Experimental Workflow Diagram

Caption: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Homogenize cells expressing human CCR8 in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of radiolabeled CCL1 (e.g., 125I-CCL1), and serial dilutions of ZK756326 or unlabeled CCL1 (for control).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization in response to ZK756326 using a Fluorometric Imaging Plate Reader (FLIPR).

Experimental Workflow Diagram

Caption: Workflow for a calcium mobilization assay.

Methodology:

-

Cell Culture: Plate U87 MG cells stably expressing human CCR8 in black-walled, clear-bottom 96-well plates and culture overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.

-

Compound Preparation: Prepare serial dilutions of ZK756326 in a separate 96-well compound plate.

-

FLIPR Measurement: Place both the cell plate and the compound plate into the FLIPR instrument.

-

Assay Execution: The FLIPR instrument will establish a baseline fluorescence reading from the cell plate and then automatically add the ZK756326 solutions from the compound plate to the cell plate.

-

Data Acquisition: Continuously record the fluorescence intensity before and after the addition of the compound.

-

Data Analysis: The change in fluorescence, indicative of the increase in intracellular calcium, is plotted against the logarithm of the ZK756326 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Chemotaxis Assay

This protocol outlines a general procedure for assessing the chemotactic effect of ZK756326 on immune cells using a Boyden chamber assay.

Experimental Workflow Diagram

Caption: Workflow for a chemotaxis assay.

Methodology:

-

Chamber Assembly: Assemble the Boyden chamber with a porous polycarbonate membrane (e.g., 5 µm pore size) separating the upper and lower wells.

-

Chemoattractant Loading: Fill the lower wells with assay medium containing various concentrations of ZK756326 or a control chemoattractant.

-

Cell Seeding: Resuspend the immune cells (e.g., purified T cells) in assay medium and add them to the upper wells.

-

Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow for cell migration (e.g., 2-4 hours).

-

Cell Staining and Counting: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.

-

Quantification: Count the number of migrated cells in several microscopic fields for each well.

-

Data Analysis: Plot the number of migrated cells against the concentration of ZK756326 to determine the chemotactic response.

Conclusion

This compound is a well-characterized, selective nonpeptide agonist of CCR8. Its mechanism of action involves binding to the receptor, primarily activating Gαi-dependent signaling pathways, leading to a robust increase in intracellular calcium, extracellular acidification, and cell migration. The discovery of its biased agonistic properties provides a nuanced understanding of CCR8 signaling and offers opportunities for the development of functionally selective therapeutics. The experimental protocols detailed in this guide provide a framework for further investigation into the pharmacology of ZK756326 and the role of CCR8 in health and disease.

References

- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 4. Biological characterization of ligands targeting the human CC chemokine receptor 8 (CCR8) reveals the biased signaling properties of small molecule agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

ZK756326 Dihydrochloride: An In-Depth Technical Guide to its Role as a CCR8 Agonist in the Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ZK756326 dihydrochloride, a nonpeptide agonist of the C-C chemokine receptor 8 (CCR8). CCR8 is a G protein-coupled receptor (GPCR) predominantly expressed on T helper type 2 (Th2) cells, regulatory T cells (Tregs), and natural killer (NK) cells, playing a crucial role in immune responses and inflammation. This compound serves as a valuable tool for investigating the physiological and pathophysiological functions of the CCR8 signaling pathway. This document details the pharmacological properties of ZK756326, its mechanism of action, and its effects on downstream signaling events. Furthermore, it provides detailed experimental protocols for key assays used to characterize the activity of this compound, alongside visualizations of the signaling pathways and experimental workflows.

Introduction to CCR8 and its Signaling Pathway

C-C chemokine receptor 8 (CCR8) is a member of the beta chemokine receptor family, which are seven-transmembrane proteins that couple to intracellular G proteins. The primary endogenous ligand for human CCR8 is C-C motif chemokine ligand 1 (CCL1), also known as I-309. The interaction between CCL1 and CCR8 is pivotal in mediating the migration of various immune cells to sites of inflammation.

Upon agonist binding, CCR8 undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gαi subtype. This activation initiates a cascade of downstream signaling events, including the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in many cellular processes. Furthermore, CCR8 signaling can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). Receptor activation also leads to the recruitment of β-arrestins, which play a role in receptor desensitization, internalization, and G protein-independent signaling.

The CCR8 signaling pathway is implicated in various physiological and pathological processes, including allergic inflammation, autoimmune diseases, and cancer. Consequently, molecules that modulate CCR8 activity, such as this compound, are of significant interest to the research and drug development community.

Pharmacological Profile of this compound

This compound is a potent and selective nonpeptide agonist of the CCR8 receptor. Its agonistic properties have been characterized through a variety of in vitro assays.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's activity at the CCR8 receptor.

| Parameter | Species | Cell Line/System | Assay Type | Value | Reference |

| IC50 (CCL1 binding inhibition) | Human | CCR8-expressing cells | Radioligand Binding Assay | 1.8 µM | [1] |

| Agonist Activity | Human | U87 MG cells expressing CCR8 | Calcium Mobilization | Full agonist | [2] |

| Agonist Activity | Human | Cells expressing human CCR8 | Extracellular Acidification | Stimulates | [2] |

| Agonist Activity | Murine | Cells expressing murine CCR8 | Chemotaxis | Induces | [2] |

| Agonist Activity | Murine | Cells expressing murine CCR8 | ERK1/2 Phosphorylation | Induces | [2] |

Mechanism of Action and Downstream Signaling

This compound mimics the action of the endogenous ligand CCL1 by binding to and activating the CCR8 receptor. This activation triggers a cascade of intracellular signaling events that are characteristic of Gαi-coupled GPCRs.

G Protein Coupling and Second Messenger Activation

Activation of CCR8 by ZK756326 leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit inhibits adenylyl cyclase, resulting in reduced intracellular cAMP levels. Concurrently, the Gβγ subunits can activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration is a hallmark of CCR8 activation and can be readily measured in functional assays.

MAPK/ERK Pathway Activation

The signaling cascade initiated by ZK756326 at CCR8 also involves the activation of the mitogen-activated protein kinase (MAPK) pathway. Specifically, it has been shown to induce the phosphorylation of ERK1 and ERK2 (ERK1/2), key kinases that regulate a wide range of cellular processes, including cell proliferation, differentiation, and survival.

β-Arrestin Recruitment

Upon agonist binding and subsequent G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor's intracellular domains, β-arrestins are recruited to the receptor. This interaction is crucial for receptor desensitization, which attenuates G protein-mediated signaling, and for initiating receptor internalization. Furthermore, β-arrestins can act as scaffolds for other signaling proteins, leading to the activation of G protein-independent signaling pathways.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide for the characterization of this compound's activity at the CCR8 receptor.

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound to the CCR8 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing human CCR8

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)

-

Radioligand (e.g., [125I]-CCL1)

-

This compound

-

Non-specific binding control (e.g., high concentration of unlabeled CCL1)

-

Binding buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation:

-

Harvest CCR8-expressing cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in binding buffer to a desired protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, add a fixed concentration of radiolabeled CCL1 to each well.

-

Add increasing concentrations of this compound (or unlabeled CCL1 for competition curve).

-

For non-specific binding control wells, add a high concentration of unlabeled CCL1.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calcium Mobilization Assay

Objective: To measure the ability of this compound to induce an increase in intracellular calcium concentration in CCR8-expressing cells.

Materials:

-

HEK293 cells stably expressing human CCR8

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

This compound

-

Positive control (e.g., CCL1)

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Procedure:

-

Cell Plating:

-

Seed CCR8-expressing cells into a black-walled, clear-bottom 96-well or 384-well plate and grow to confluence.

-

-

Dye Loading:

-

Prepare the dye loading solution by mixing the calcium-sensitive fluorescent dye with Pluronic F-127 in assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution to each well.

-

Incubate the plate at 37°C for a specified time to allow for dye uptake.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Compound Addition and Measurement:

-

Prepare a plate with different concentrations of this compound and controls.

-

Place the cell plate and the compound plate into the fluorescence plate reader.

-

Establish a baseline fluorescence reading for a short period.

-

Program the instrument to add the compounds from the compound plate to the cell plate and immediately begin kinetic fluorescence measurements.

-

Record the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

-

Plot the ΔF as a function of the logarithm of the agonist concentration.

-

Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) by non-linear regression analysis.

-

Chemotaxis Assay

Objective: To assess the ability of this compound to induce directed migration of CCR8-expressing cells.

Materials:

-

CCR8-expressing cells (e.g., murine T cells)

-

Chemotaxis chamber (e.g., Transwell plate with polycarbonate membrane)

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA)

-

This compound

-

Positive control (e.g., CCL1)

-

Cell counting method (e.g., hemocytometer, automated cell counter, or fluorescent dye like Calcein-AM)

Procedure:

-

Assay Setup:

-

Prepare serial dilutions of this compound and controls in the assay medium and add them to the lower chambers of the chemotaxis plate.

-

Resuspend the CCR8-expressing cells in assay medium at a defined concentration.

-

Add the cell suspension to the upper chamber (the insert) of the chemotaxis plate.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow cell migration (typically 1-4 hours).

-

-

Quantification of Migrated Cells:

-

Carefully remove the upper chamber.

-

Quantify the number of cells that have migrated to the lower chamber. This can be done by:

-

Directly counting the cells in the lower chamber using a hemocytometer or an automated cell counter.

-

Lysing the cells in the lower chamber and quantifying a cellular component (e.g., ATP).

-

Pre-labeling the cells with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence in the lower chamber.

-

-

-

Data Analysis:

-

Calculate the chemotactic index by dividing the number of migrated cells in the presence of the chemoattractant by the number of migrated cells in the absence of the chemoattractant (basal migration).

-

Plot the chemotactic index as a function of the logarithm of the agonist concentration.

-

Determine the EC50 value by non-linear regression analysis.

-

ERK1/2 Phosphorylation Assay (Western Blot)

Objective: To detect the phosphorylation of ERK1/2 in CCR8-expressing cells upon stimulation with this compound.

Materials:

-

CCR8-expressing cells

-

Serum-free medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Stimulation and Lysis:

-

Plate CCR8-expressing cells and grow to the desired confluency.

-

Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Stimulate the cells with various concentrations of this compound for a specific time period (e.g., 5-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a protein assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to control for protein loading.

-

Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

-

Plot the normalized phospho-ERK1/2 levels as a function of the agonist concentration to determine the EC50.

-

β-Arrestin Recruitment Assay

Objective: To measure the recruitment of β-arrestin to the CCR8 receptor upon activation by this compound.

Materials:

-

Cell line co-expressing CCR8 fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary reporter fragment.

-

Assay medium

-

This compound

-

Substrate for the reporter enzyme/protein

-

Luminometer or fluorescence plate reader

Procedure:

-

Cell Plating:

-

Plate the engineered cells in a white-walled, clear-bottom microplate.

-

-

Compound Addition:

-

Add serial dilutions of this compound to the wells.

-

-

Incubation:

-

Incubate the plate at 37°C for a specified time to allow for β-arrestin recruitment.

-

-

Detection:

-

Add the detection reagent containing the substrate for the reporter enzyme.

-

Incubate for a short period to allow the enzymatic reaction to proceed.

-

Measure the luminescence or fluorescence signal using a plate reader.

-

-

Data Analysis:

-

Plot the signal intensity as a function of the logarithm of the agonist concentration.

-

Determine the EC50 value by non-linear regression analysis.

-

Visualizations

CCR8 Signaling Pathway

Caption: CCR8 Signaling Pathway activated by ZK756326.

Experimental Workflow: Calcium Mobilization Assay

Caption: Workflow for a calcium mobilization assay.

Logical Relationship: Agonist-Induced Downstream Events

Caption: Temporal relationship of CCR8 signaling events.

Conclusion

This compound is a well-characterized nonpeptide agonist of the CCR8 receptor. Its ability to potently and selectively activate CCR8 makes it an invaluable pharmacological tool for elucidating the complex roles of the CCR8 signaling pathway in both normal physiology and disease states. This technical guide has provided a detailed overview of its pharmacological properties, its mechanism of action on downstream signaling pathways, and comprehensive experimental protocols for its characterization. The provided visualizations offer a clear understanding of the signaling cascade and experimental procedures. For researchers in immunology, inflammation, and oncology, this compound represents a key compound for advancing our understanding of CCR8 biology and for the exploration of novel therapeutic strategies targeting this important chemokine receptor.

References

An In-depth Technical Guide to ZK756326 Dihydrochloride: A Potent CCR8 Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activities of ZK756326 dihydrochloride. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those focused on immunology, oncology, and infectious diseases. This document includes detailed experimental methodologies for key assays and visual representations of relevant biological pathways and workflows.

Chemical Properties and Structure

This compound is a non-peptide small molecule that acts as a potent and selective agonist for the C-C chemokine receptor 8 (CCR8).[1] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-[2-[4-[(3-phenoxyphenyl)methyl]-1-piperazinyl]ethoxy]ethanol dihydrochloride |

| CAS Number | 1780259-94-0 |

| Molecular Formula | C₂₁H₃₀Cl₂N₂O₃ |

| Molecular Weight | 429.38 g/mol [2][3] |

| Purity | ≥98%[1][4] |

| Appearance | Crystalline solid[1] |

| Solubility | Soluble in water and DMSO[5][] |

| Storage | Store lyophilized at -20°C. In solution, store at -20°C and use within 3 months.[4] |

| SMILES | OCCOCCN1CCN(CC2=CC=CC(OC3=CC=CC=C3)=C2)CC1.[H]Cl.[H]Cl[4] |

| InChI | InChI=1S/C21H28N2O3.2ClH/c24-14-16-25-15-13-22-9-11-23(12-10-22)18-19-5-4-8-21(17-19)26-20-6-2-1-3-7-20;;/h1-8,17,24H,9-16,18H2;2*1H[3] |

Mechanism of Action and Signaling Pathway

ZK756326 functions as a selective agonist for CCR8, a G protein-coupled receptor (GPCR) predominantly expressed on regulatory T cells (Tregs), Th2 cells, monocytes, and natural killer (NK) cells.[7] Upon binding to CCR8, ZK756326 activates downstream signaling cascades, mimicking the action of the natural CCR8 ligand, CCL1. This activation leads to various cellular responses, including calcium mobilization, extracellular signal-regulated kinase (ERK) phosphorylation, and chemotaxis.[8]

The binding of ZK756326 to CCR8 is believed to induce a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins, primarily of the Gαi family. This initiates a signaling cascade that includes the release of intracellular calcium stores and the activation of the MAPK/ERK pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

CCR8 Receptor Binding Assay

This assay determines the binding affinity of ZK756326 to the CCR8 receptor.

-

Cell Line: Jurkat cells stably expressing human CCR8 (Jurkat.hCCR8).[9]

-

Reagents:

-

Labeled CCR8 ligand (e.g., hCCL1 AF647).[9]

-

This compound.

-

Binding buffer (e.g., PBS with 0.1% BSA).

-

-

Procedure:

-

Incubate Jurkat.hCCR8 cells with a fixed concentration of labeled CCR8 ligand and varying concentrations of this compound.[9]

-

Incubate for 30 minutes at room temperature in the dark.[9]

-

Wash the cells to remove unbound ligand.

-

Analyze the bound fluorescence using flow cytometry.

-

Calculate the IC₅₀ value, which represents the concentration of ZK756326 that inhibits 50% of the specific binding of the labeled ligand.

-

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following CCR8 activation by ZK756326.

-

Cell Line: U87 astroglioma cells or HEK293 cells stably expressing human CCR8.[10][11][12][13]

-

Reagents:

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-3).

-

This compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

-

Procedure:

-

Plate CCR8-expressing cells in a 96-well black-walled, clear-bottom plate.

-

Load the cells with a calcium-sensitive fluorescent dye for 1 hour at 37°C.

-

Wash the cells with assay buffer.

-

Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR).

-

Add varying concentrations of this compound to the wells.

-

Immediately measure the change in fluorescence over time.

-

Determine the EC₅₀ value, the concentration of ZK756326 that elicits a half-maximal response.

-

ERK Phosphorylation Assay

This assay quantifies the phosphorylation of ERK, a downstream target of CCR8 signaling.

-

Cell Line: HEK293 cells or other suitable cells expressing CCR8.

-

Method: Cell-based ELISA.

-

Procedure:

-

Seed cells in a 96-well plate and culture overnight.

-

Starve the cells in serum-free media for several hours.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 5-15 minutes).

-

Fix and permeabilize the cells.

-

Block non-specific binding sites.

-

Incubate with a primary antibody specific for phosphorylated ERK (p-ERK).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.

-

Normalize the p-ERK signal to the total ERK or total protein content in each well.

-

HIV-1 Fusion Assay

This assay assesses the ability of ZK756326 to inhibit HIV-1 entry into cells, as CCR8 can act as a co-receptor for certain HIV-1 strains.

-

Principle: This assay utilizes a β-lactamase (BlaM)-Vpr chimeric protein incorporated into HIV-1 virions. Upon viral fusion with a target cell, BlaM-Vpr is released into the cytoplasm and cleaves a fluorescent substrate (CCF2-AM), causing a change in its emission spectrum from green to blue, which can be detected by flow cytometry.

-

Cells and Viruses:

-

Target cells: TZM-bl cells or primary CD4+ T cells.

-

HIV-1 virions incorporating BlaM-Vpr.

-

-

Procedure:

-

Pre-incubate target cells with varying concentrations of this compound.

-

Infect the cells with BlaM-Vpr containing HIV-1 virions.

-

After incubation to allow for fusion, wash the cells and load them with the CCF2-AM substrate.

-

Incubate at room temperature to allow for substrate cleavage.

-

Analyze the cells by flow cytometry to determine the percentage of blue cells (indicating fusion).

-

Calculate the IC₅₀ for fusion inhibition.

-

Conclusion

This compound is a valuable research tool for studying the role of CCR8 in various physiological and pathological processes. Its agonistic activity on CCR8 makes it a compound of interest for modulating immune responses. The detailed chemical, structural, and biological information, along with the experimental protocols provided in this guide, will aid researchers in designing and interpreting experiments aimed at further elucidating the therapeutic potential of targeting the CCR8 pathway.

Disclaimer: This document is intended for research purposes only and does not constitute medical advice. This compound is not for human or veterinary use.

References

- 1. ZK-756326 dihydrochloride | CAS 1780259-94-0 | Sun-shinechem [sun-shinechem.com]

- 2. ZK756326 (dihydrochloride) - MedChem Express [bioscience.co.uk]

- 3. medkoo.com [medkoo.com]

- 4. shellchemtech.com [shellchemtech.com]

- 5. axonmedchem.com [axonmedchem.com]

- 7. Unveiling the Role of CCR8 A Promising Tumor Immune Target - Creative Biogene [creative-biogene.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. HEK293-CCR8 Cells [cytion.com]

- 11. Human CCR8 Stable Cell Line-HEK293 (CSC-RG1829) - Creative Biogene [creative-biogene.com]

- 12. HEK293/Human CCR8 Stable Cell Line | ACROBiosystems [kr.acrobiosystems.com]

- 13. HEK293/Human CCR8 Stable Cell Line | ACROBiosystems [acrobiosystems.com]

ZK756326 Dihydrochloride: A Nonpeptide Agonist of CCR8

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ZK756326 dihydrochloride is a potent and selective nonpeptide agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) predominantly expressed on T helper type 2 (Th2) cells and regulatory T cells (Tregs). As a key player in immune responses, CCR8 and its endogenous ligand, CCL1, are implicated in various inflammatory diseases and cancer.[1] The development of small molecule agonists like ZK756326 provides valuable tools for investigating the physiological and pathological roles of CCR8, offering alternatives to its natural protein ligands. This document provides a comprehensive technical overview of ZK756326, including its pharmacological properties, detailed experimental protocols for its characterization, and insights into its mechanism of action.

Pharmacological Profile of this compound

ZK756326 acts as a full agonist at the human CCR8, initiating downstream signaling cascades upon binding. Its activity has been characterized through various in vitro assays, demonstrating its ability to compete with the natural ligand CCL1 and trigger cellular responses indicative of CCR8 activation.

Quantitative Data

The following tables summarize the key quantitative metrics for ZK756326's interaction with CCR8 and its selectivity over other GPCRs.

Table 1: Binding Affinity and Potency of ZK756326 for Human CCR8

| Parameter | Value | Assay Type | Cell Line | Reference |

| IC₅₀ (CCL1 Competition) | 1.8 µM | Radioligand Binding Assay | U87 cells expressing human CCR8 | [2] |

| EC₅₀ (Extracellular Acidification) | 254 nM | Microphysiometry | Cells expressing human CCR8 |

Table 2: Selectivity Profile of ZK756326 Against Other G Protein-Coupled Receptors

| Receptor | IC₅₀ (µM) | Assay Type |

| 5-HT₂B | 4.4 | Radioligand Binding Assay |

| 5-HT₁A | 5.4 | Radioligand Binding Assay |

| 5-HT₆ | 5.9 | Radioligand Binding Assay |

| 5-HT₅A | 16 | Radioligand Binding Assay |

| α₂A | <20 | Radioligand Binding Assay |

| 5-HT₂C | 34.8 | Radioligand Binding Assay |

| Other 26 GPCRs | >50 | Radioligand Binding Assay |

| Data compiled from MedChemExpress product information. |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of ZK756326 as a CCR8 agonist.

Radioligand Competition Binding Assay

This assay determines the ability of ZK756326 to displace the binding of a radiolabeled CCR8 ligand, typically ¹²⁵I-CCL1.

Materials:

-

U87 cells stably expressing human CCR8

-

Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4

-

¹²⁵I-CCL1 (radioligand)

-

This compound (competitor)

-

Unlabeled CCL1 (for determining non-specific binding)

-

96-well filter plates (e.g., Millipore)

-

Scintillation counter

Procedure:

-

Cell Preparation: Harvest U87-CCR8 cells and prepare a cell membrane suspension in ice-cold Binding Buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Binding Buffer

-

A serial dilution of ZK756326 or unlabeled CCL1.

-

A fixed concentration of ¹²⁵I-CCL1 (typically at its Kd).

-

Cell membrane preparation (e.g., 5-10 µg of protein per well).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold Binding Buffer to remove unbound radioligand.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ value using non-linear regression analysis.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following CCR8 activation by ZK756326.

Materials:

-

U87 cells stably expressing human CCR8

-

Culture Medium: DMEM with 10% FBS

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6)

-

Probenecid (to prevent dye leakage)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)

Procedure:

-

Cell Plating: Seed U87-CCR8 cells into 96-well black, clear-bottom plates and culture overnight.

-

Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in Assay Buffer containing probenecid. Incubate for 60 minutes at 37°C.

-

Assay Measurement:

-

Place the plate in the fluorescence plate reader and allow it to equilibrate to room temperature.

-

Establish a baseline fluorescence reading.

-

Automatically inject a serial dilution of ZK756326 into the wells.

-

Immediately measure the change in fluorescence intensity over time.

-

-

Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response against the logarithm of the ZK756326 concentration to determine the EC₅₀ value.

Chemotaxis Assay

This assay assesses the ability of ZK756326 to induce directional migration of CCR8-expressing cells.

Materials:

-

CCR8-expressing cells (e.g., primary T cells or a suitable cell line)

-

Chemotaxis Buffer: RPMI 1640 with 0.5% BSA

-

Transwell inserts with a porous membrane (e.g., 5 µm pore size for lymphocytes)

-

24-well companion plates

-

This compound

-

Calcein-AM or other cell viability stain

Procedure:

-

Assay Setup:

-

Add Chemotaxis Buffer containing a serial dilution of ZK756326 to the lower wells of the 24-well plate.

-

Resuspend CCR8-expressing cells in Chemotaxis Buffer and add them to the upper chamber of the Transwell inserts.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.

-

Quantification:

-

Carefully remove the Transwell inserts.

-

Scrape off the non-migrated cells from the top surface of the membrane.

-

Stain the migrated cells on the bottom surface of the membrane with a fluorescent dye like Calcein-AM.

-

Quantify the migrated cells by measuring the fluorescence in a plate reader or by cell counting using a microscope.

-

-

Data Analysis: Plot the number of migrated cells (or fluorescence intensity) against the logarithm of the ZK756326 concentration to determine the chemotactic response.

ERK1/2 Phosphorylation Assay

This assay measures the activation of the MAPK/ERK signaling pathway downstream of CCR8 activation.

Materials:

-

CCR8-expressing cells

-

Serum-free culture medium

-

This compound

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Treatment:

-

Starve the CCR8-expressing cells in serum-free medium for 4-6 hours.

-

Treat the cells with various concentrations of ZK756326 for a short period (e.g., 5-15 minutes) at 37°C.

-

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control.

-

-

Data Analysis: Quantify the band intensities for phospho-ERK1/2 and total ERK1/2. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the CCR8 signaling pathway and a representative experimental workflow.

Caption: CCR8 Signaling Pathway Activated by ZK756326.

Caption: Workflow for a Transwell Chemotaxis Assay.

Conclusion

This compound serves as a valuable pharmacological tool for the study of CCR8 biology. Its characterization as a potent and selective nonpeptide agonist allows for the detailed investigation of CCR8-mediated signaling and its role in various physiological and pathological processes. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the fields of immunology, inflammation, and oncology. Further studies utilizing ZK756326 and similar compounds will continue to elucidate the therapeutic potential of targeting the CCR8 pathway.

References

In-depth Technical Guide on ZK756326 Dihydrochloride: In Vivo and In Vitro Studies

An extensive search for publicly available scientific literature and clinical trial data regarding "ZK756326 dihydrochloride" did not yield any specific in vivo or in vitro studies, quantitative data, experimental protocols, or associated signaling pathways for this particular compound.

The information retrieved discusses general concepts of pharmacokinetics (what the body does to a drug) and pharmacodynamics (what a drug does to the body), which are fundamental principles in drug development.[1][2][3][4][5] These results provide a broad overview of how drugs are absorbed, distributed, metabolized, and eliminated, and how their effects on the body are studied. However, they do not provide any specific data related to this compound.

Several search results pointed to studies and clinical trials for other compounds, such as CM326, a monoclonal antibody targeting TSLP[6], and various cancer therapies.[7][8][9][10] These findings are not relevant to the subject of this guide.

At present, there is no available information in the public domain to construct a detailed technical guide or whitepaper on the in vivo and in vitro studies of this compound. Consequently, the creation of data tables, experimental protocols, and signaling pathway diagrams as requested is not possible.

Researchers, scientists, and drug development professionals seeking information on this compound may need to consult proprietary databases, internal company documentation, or contact the original developing organization if known. Further research may be necessary to determine if this compound is also known by other identifiers or if research has been discontinued.

References

- 1. Pharmacokinetics/pharmacodynamics in drug development: an industrial perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Pharmacokinetic and Pharmacodynamic Properties of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Translational Investigation of CM326 from Preclinical Studies to Randomized Phase I Clinical Trials in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Exelixis Clinical Trials Explorer [exelixismedicalaffairs.com]

- 9. m.youtube.com [m.youtube.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

ZK756326 Dihydrochloride: A Technical Guide for Immunological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK756326 dihydrochloride is a potent and selective nonpeptide agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) with significant implications in immunology, particularly in the context of cancer and inflammatory diseases.[1] This technical guide provides an in-depth overview of the applications of this compound in immunology research, focusing on its mechanism of action, experimental protocols, and the signaling pathways it modulates.

Core Mechanism of Action: A Biased Agonist of CCR8

This compound functions as a full agonist of CCR8, initiating downstream signaling cascades upon binding.[2] Its primary mechanism involves the activation of Gαi-dependent signaling pathways, leading to a dose-dependent increase in intracellular calcium concentration.[2] This activity is crucial for its role in mediating cellular responses such as chemotaxis.

Interestingly, this compound is characterized as a biased agonist. This means that it activates a subset of the receptor's signaling pathways, differing from the endogenous ligand, CCL1. While both CCL1 and ZK756326 induce potent calcium mobilization, the cell migration induced by ZK756326 is independent of Gβγ signaling, a pathway essential for CCL1-mediated migration. Furthermore, ZK756326 demonstrates a higher efficacy in recruiting β-arrestin 1, a key protein in GPCR desensitization and signaling, and this recruitment occurs independently of Gαi signaling.

Applications in Immunology Research

The primary application of this compound in immunology research stems from the specific expression pattern of its target, CCR8. CCR8 is highly expressed on regulatory T cells (Tregs), particularly those infiltrating the tumor microenvironment (TME).[3][4] These tumor-infiltrating Tregs are highly immunosuppressive, and their presence is often correlated with a poor prognosis.[4] Therefore, ZK756326 serves as a valuable chemical tool to investigate the biology of these critical immune cells.

Key research applications include:

-

Studying Regulatory T cell (Treg) Migration: As a CCR8 agonist, ZK756326 can be used to induce and study the chemotaxis of Tregs.[5][6][7][8] This is particularly relevant for understanding how Tregs are recruited to and retained within the TME.

-

Investigating CCR8 Signaling in Immune Cells: The biased agonism of ZK756326 allows researchers to dissect the specific downstream signaling pathways of CCR8. By comparing the cellular responses to ZK756326 and CCL1, the distinct roles of G protein-dependent and β-arrestin-dependent signaling can be elucidated.

-

High-Throughput Screening: As a small molecule agonist, ZK756326 can be utilized in high-throughput screening assays to identify novel CCR8 antagonists with therapeutic potential.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound in various in vitro assays.

| Assay | Parameter | Value | Cell Line | Reference |

| CCR8 Binding Inhibition | IC50 | 1.8 µM | Not specified | [2] |

| Calcium Mobilization | EC50 | 1.1 ± 0.3 µM | Jurkat.hCCR8 | |

| β-Arrestin 1 Recruitment | EC50 | 0.4 ± 0.1 µM | U2OS.hCCR8 |

Experimental Protocols

Calcium Mobilization Assay

This protocol is adapted from studies characterizing CCR8 agonists.

Objective: To measure the ability of this compound to induce intracellular calcium flux in CCR8-expressing cells.

Materials:

-

CCR8-expressing cells (e.g., Jurkat cells stably expressing human CCR8)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

This compound stock solution (in DMSO)

-

CCL1 (positive control)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Preparation:

-

Harvest CCR8-expressing cells and resuspend them in HBSS with 20 mM HEPES at a density of 1 x 10^6 cells/mL.

-

Add Fluo-4 AM to a final concentration of 2 µM and Pluronic F-127 to a final concentration of 0.02%.

-

Incubate the cells for 30 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS with 20 mM HEPES to remove excess dye and resuspend in the same buffer at 2 x 10^6 cells/mL.

-

-

Assay Performance:

-

Pipette 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of this compound and CCL1 in HBSS with 20 mM HEPES.

-

Place the plate in the fluorescence plate reader and allow it to equilibrate for 5 minutes.

-

Measure the baseline fluorescence for 10-20 seconds.

-

Automatically inject 100 µL of the agonist solutions and continue to measure fluorescence for 2-3 minutes.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Calculate the response as the peak fluorescence minus the baseline fluorescence.

-

Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Chemotaxis Assay (Transwell Migration)

This is a general protocol for assessing cell migration towards a chemoattractant, which can be adapted for ZK756326.

Objective: To evaluate the ability of this compound to induce the migration of CCR8-expressing immune cells.

Materials:

-

CCR8-expressing cells (e.g., primary Tregs or a CCR8-expressing T cell line)

-

Transwell inserts (e.g., 5 µm pore size for lymphocytes)

-

24-well companion plates

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA)

-

This compound

-

CCL1 (positive control)

-

Cell counting solution (e.g., CellTiter-Glo®) or flow cytometer for cell enumeration

Procedure:

-

Assay Setup:

-

Prepare serial dilutions of this compound and CCL1 in the assay medium.

-

Add 600 µL of the chemoattractant solutions to the lower wells of the 24-well plate. Add assay medium alone as a negative control.

-

Resuspend the CCR8-expressing cells in assay medium at a concentration of 1 x 10^6 cells/mL.

-

Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

-

-

Quantification of Migrated Cells:

-

Carefully remove the Transwell inserts.

-

The number of cells that have migrated to the lower chamber can be quantified in several ways:

-

Luminescence-based: Add a cell counting solution (e.g., CellTiter-Glo®) to the lower wells, incubate as per the manufacturer's instructions, and read the luminescence.

-

Flow Cytometry: Collect the cells from the lower chamber and count them using a flow cytometer for a defined period or by adding counting beads.

-

-

-

Data Analysis:

-

Calculate the number of migrated cells for each condition.

-

Express the results as a chemotactic index (fold increase in migration over the negative control).

-

Plot the chemotactic index against the agonist concentration to generate a dose-response curve.

-

Signaling Pathways and Visualizations

This compound activates CCR8, leading to the dissociation of the Gαi and Gβγ subunits of the heterotrimeric G protein. The Gαi subunit inhibits adenylyl cyclase, while both subunits can activate downstream effectors such as phospholipase C (PLC), leading to an increase in intracellular calcium. Concurrently, ZK756326 promotes the recruitment of β-arrestin, which can initiate G protein-independent signaling and mediate receptor internalization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CCR6 regulates the migration of inflammatory and regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications [mdpi.com]

- 4. bms.com [bms.com]

- 5. T regulatory cell migration during an immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulatory T cell induction, migration, and function in transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Control of Regulatory T Cell Migration, Function, and Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Control of regulatory T cell migration, function and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Physiological Role of CCR8 with the Agonist ZK756326: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-C Motif Chemokine Receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that plays a pivotal role in immune regulation.[1] Primarily expressed on regulatory T cells (Tregs), especially those infiltrating tumors, CCR8 and its endogenous ligand, CCL1, are key players in mediating immunosuppressive environments.[2] This has positioned CCR8 as a significant therapeutic target for a range of diseases, including cancer and autoimmune disorders. The synthetic, non-peptide small molecule, ZK756326, serves as a potent agonist for CCR8, providing a valuable tool for elucidating the receptor's physiological functions and signaling pathways.[3] This technical guide provides an in-depth overview of CCR8, the utility of ZK756326 as a research tool, and detailed protocols for investigating their interaction.

The Physiological Role of CCR8

CCR8 is integral to the trafficking and function of various immune cells. Its expression is most prominently observed on Tregs within the tumor microenvironment, where it contributes to the suppression of anti-tumor immunity.[2][4] The interaction between CCL1 and CCR8 promotes the migration of these immunosuppressive cells to the tumor site.[1] Beyond cancer, the CCR8/CCL1 axis is implicated in inflammatory diseases.[4] As a GPCR, CCR8 activation initiates downstream signaling cascades that influence cell migration, calcium mobilization, and gene transcription, thereby modulating immune responses.[1][5]

ZK756326: A Pharmacological Probe for CCR8

ZK756326 is a non-peptide agonist of CCR8. It has been shown to be a full agonist, capable of dose-dependently inducing intracellular calcium release and stimulating extracellular acidification in cells expressing human CCR8.[3] While it inhibits the binding of the natural ligand CCL1, its primary characterized function is to activate the receptor and initiate downstream signaling.[3] This makes ZK756326 an invaluable tool for studying the consequences of CCR8 activation in various experimental systems.

Quantitative Data: ZK756326 Interaction with CCR8

The following table summarizes the key quantitative parameters of ZK756326's interaction with CCR8, compiled from in vitro studies.

| Parameter | Value | Assay | Reference |

| IC50 (CCL1 Binding Inhibition) | 1.8 µM | Radioligand Binding Assay | [3] |

| Agonist Type | Full Agonist | Calcium Mobilization Assay | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of CCR8's physiological role using ZK756326.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following CCR8 activation by ZK756326.

Materials:

-

Human-CCR8 expressing cells (e.g., U87 MG cells)[3]

-

ZK756326

-

CCL1 (positive control)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Calcium 3)[3][6]

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)[3]

-

Probenecid (to prevent dye leakage)[3]

-

96-well black-walled, clear-bottomed plates

-

Fluorometric Imaging Plate Reader (FLIPR) or equivalent fluorescence plate reader[3]

Procedure:

-

Cell Plating: Seed CCR8-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.[3]

-

Dye Loading: Wash the cells with Assay Buffer and then incubate with the calcium-sensitive dye in Assay Buffer containing probenecid for 60 minutes at 37°C.[3]

-

Compound Preparation: Prepare serial dilutions of ZK756326 and CCL1 in Assay Buffer.

-

Assay Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence. Add the ZK756326 or CCL1 solutions to the wells and immediately begin recording the fluorescence intensity over time.[3]

-

Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Plot the peak fluorescence change against the logarithm of the agonist concentration to determine the EC50 value.

Chemotaxis Assay

This assay quantifies the migration of CCR8-expressing cells towards a gradient of ZK756326.

Materials:

-

CCR8-expressing cells (e.g., murine T lymphocyte cell line BW5147.G.1.4, which endogenously expresses CCR8)

-

ZK756326

-

CCL1 (positive control)

-

Chemotaxis chambers (e.g., Transwell plates with 5-µm pore size)

-

Cell culture medium

-

Cell viability reagent (e.g., Calcein AM)[7]

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: Culture CCR8-expressing cells and resuspend them in serum-free medium.[8]

-

Chemoattractant Preparation: Prepare various concentrations of ZK756326 and CCL1 in serum-free medium and add them to the lower chambers of the chemotaxis plate. Add medium without any chemoattractant to the negative control wells.[9]

-

Cell Seeding: Add the cell suspension to the upper chambers (inserts) of the chemotaxis plate.

-

Incubation: Incubate the plate for a sufficient time (e.g., 4 hours) at 37°C in a CO2 incubator to allow for cell migration.[7]

-

Quantification of Migrated Cells:

-

Remove the inserts.

-

Add a fluorescent dye such as Calcein AM to the lower wells to stain the migrated cells.[7]

-

Measure the fluorescence in a plate reader.

-

-

Data Analysis: The fluorescence intensity is proportional to the number of migrated cells. Plot the number of migrated cells against the chemoattractant concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the CCR8 signaling pathway and the experimental workflows.

CCR8 Signaling Pathway

Caption: CCR8 Signaling Cascade.

Experimental Workflow: Investigating CCR8 with ZK756326

Caption: Workflow for CCR8 Investigation.

Conclusion

The study of CCR8 is crucial for understanding immune regulation and for the development of novel therapeutics. ZK756326 provides a specific and potent tool for activating this receptor and dissecting its downstream signaling and physiological effects. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate robust and reproducible research in this important area. By leveraging these methodologies, researchers can further unravel the complexities of CCR8 biology and its role in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Chemokine Receptor-Targeted Therapies: Special Case for CCR8 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological characterization of ligands targeting the human CC chemokine receptor 8 (CCR8) reveals the biased signaling properties of small molecule agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. content.abcam.com [content.abcam.com]

- 9. ibidi.com [ibidi.com]

Methodological & Application

Application Notes and Protocols for ZK756326 Dihydrochloride Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK756326 is a potent and selective non-peptide agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR).[1][2][3][4][5][6] It inhibits the binding of the natural ligand CCL1 (I-309) with an IC50 value of 1.8 μM.[1][2][3][4][5] ZK756326 has been shown to induce Gαi-mediated calcium mobilization and extracellular acidification in cells expressing CCR8.[7] This compound is a valuable tool for investigating the physiological roles of CCR8, including its involvement in HIV infection, immune responses, and leukocyte chemotaxis.[2][7]

Proper preparation of ZK756326 dihydrochloride stock solutions is crucial for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions for in vitro research applications.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 1780259-94-0[1][2][3][8][9] |

| Molecular Formula | C₂₁H₃₀Cl₂N₂O₃[1][3][8][9] |

| Molecular Weight | 429.38 g/mol [1][2][3][8][9] |

| Purity | ≥98%[1][2][7] |

| Appearance | Crystalline solid[3][7][10] |

Table 2: Solubility of this compound

| Solvent | Approximate Solubility |

| Water | Soluble[2] |

| DMSO | Soluble[2][3], 6 mg/mL[] |

| PBS (pH 7.2) | 10 mg/mL[7][10] |

Table 3: Recommended Storage Conditions

| Form | Storage Temperature | Duration |

| Lyophilized Powder | -20°C (desiccated) | 36 months[1] |

| Solution | -20°C | 3 months[1] |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in an Aqueous Solvent (e.g., PBS, pH 7.2)

This protocol is suitable for creating a stock solution that can be directly diluted into aqueous buffers or cell culture media.

Materials:

-

This compound powder

-

Sterile phosphate-buffered saline (PBS), pH 7.2

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile 0.22 µm syringe filter

-

Sterile cryogenic vials

Procedure:

-

Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the compound.

-

Dissolution: Aseptically add the calculated volume of sterile PBS (pH 7.2) to the tube containing the powder.

-

Mixing: Tightly cap the tube and vortex the solution until the compound is completely dissolved. The solution should be clear and free of particulates.

-

Sterilization: To ensure sterility, filter the solution through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquoting and Storage: Dispense the stock solution into single-use, sterile cryogenic vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months.[1]

Protocol 2: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is ideal for creating a highly concentrated stock that can be stored for longer periods and diluted for various cell-based assays.

Materials:

-

This compound powder

-

Anhydrous, cell culture-grade dimethyl sulfoxide (DMSO)

-

Sterile, light-protected microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile cryogenic vials

Procedure:

-

Weighing: In a sterile environment, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (assuming a molecular weight of 429.38 g/mol ), weigh 4.29 mg of the compound.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the tube containing the powder.

-

Mixing: Vortex the solution until the compound is fully dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Aliquoting and Storage: Aliquot the DMSO stock solution into single-use, sterile cryogenic vials. Store the aliquots at -20°C for up to 3 months.[1]

Important Considerations:

-

Always use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling chemical compounds.

-

Perform all steps involving sterile reagents and solutions in a laminar flow hood to maintain sterility.

-

The final concentration of DMSO in cell culture medium should be kept low (typically ≤ 0.1%) to avoid cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of ZK756326 and the general workflow for stock solution preparation.

Caption: ZK756326 activates the CCR8 receptor, leading to downstream signaling.

References

- 1. mdpi.com [mdpi.com]

- 2. Biological characterization of ligands targeting the human CC chemokine receptor 8 (CCR8) reveals the biased signaling properties of small molecule agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ZK756326 (dihydrochloride) - MedChem Express [bioscience.co.uk]

- 4. ZK-756326 dihydrochloride|CAS 1780259-94-0 |DC Chemicals [dcchemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. CCR8 (gene) - Wikipedia [en.wikipedia.org]

- 8. bms.com [bms.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

Optimal Working Concentration of ZK756326 Dihydrochloride: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK756326 dihydrochloride is a potent and selective nonpeptide agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) implicated in immune responses and potential therapeutic areas such as HIV infection.[1] This document provides detailed application notes and experimental protocols to guide researchers in determining the optimal working concentration of this compound for various in vitro assays. The provided data, summarized from published literature, will aid in the effective design and execution of experiments to probe CCR8 biology.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the key quantitative data for the in vitro activity of this compound. This information is crucial for selecting appropriate concentration ranges for your experiments.

| Parameter | Cell Line | Assay Type | Value | Reference |

| IC50 | U87 cells expressing CCR8 | Ligand Binding Inhibition (vs. I-309/CCL1) | 1.8 µM | [2][3] |

| Agonist Concentration | U87.CD4.hCCR8 cells | Calcium Mobilization | 2 µM | [4] |

| Agonist Concentration | U87 MG cells expressing CCR8 | Cross-Desensitization | 3 µM | [2] |

| Specificity Screen | Various (26 other GPCRs) | Ligand Binding Inhibition | >50 µM | [2][3] |

Signaling Pathway

ZK756326 acts as an agonist at the CCR8 receptor. Upon binding, it activates the receptor, which is coupled to intracellular G proteins. This activation, typically via the Gαi and Gαq subunits, initiates a downstream signaling cascade. A key event is the activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a measurable event in many functional assays.

Experimental Protocols

Calcium Mobilization Assay

This protocol is designed to measure the increase in intracellular calcium concentration following the activation of CCR8 by ZK756326.

Experimental Workflow:

Materials:

-

U87 MG cells stably expressing human CCR8

-

Poly-D-lysine-coated black, clear-bottom 96-well plates

-

Cell culture medium (e.g., EMEM supplemented with 10% FBS)

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 3)

-

Probenecid (optional, to prevent dye leakage)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Fluorometric Imaging Plate Reader (FLIPR) or equivalent microplate reader

Procedure:

-

Cell Plating: Seed the U87-CCR8 cells onto poly-D-lysine-coated 96-well plates at a density of 10,000 cells per well and culture overnight at 37°C in a 5% CO2 incubator.[2]

-

Dye Loading: The next day, aspirate the culture medium. Load the cells with a calcium-sensitive dye by adding loading buffer (e.g., HBSS with 20 mM HEPES, 2.5 mM probenecid, and the fluorescent dye) to each well. Incubate for 60 minutes at 37°C.[2]

-

Compound Preparation: Prepare a dilution series of this compound in HBSS/HEPES buffer. A starting concentration range could be from 10 nM to 100 µM.

-

Measurement: Place the cell plate into the FLIPR instrument. Program the instrument to add the ZK756326 dilutions to the wells and immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes).

-

Data Analysis: The change in fluorescence indicates the intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the ZK756326 concentration to generate a dose-response curve and calculate the EC50 value. A concentration of 2 µM has been shown to be effective.[4]

Chemotaxis Assay (Boyden Chamber)

This protocol measures the ability of ZK756326 to act as a chemoattractant for CCR8-expressing cells.

Materials:

-

CCR8-expressing cells (e.g., primary T cells, or a cell line like HL-60)

-

Chemotaxis chamber (e.g., Boyden chamber with an appropriate pore size filter, typically 3-8 µm)

-

This compound

-

Chemoattractant-free medium (e.g., RPMI with 0.5% BSA)

-

Cell staining and counting reagents (e.g., Calcein AM or DAPI)

Procedure:

-

Preparation: Resuspend CCR8-expressing cells in chemoattractant-free medium.

-

Chamber Setup: In the lower wells of the chemotaxis chamber, add the chemoattractant-free medium (negative control), a known chemoattractant for CCR8 like CCL1 (positive control), and varying concentrations of this compound. A good starting range would be centered around the IC50 (e.g., 100 nM to 10 µM).

-